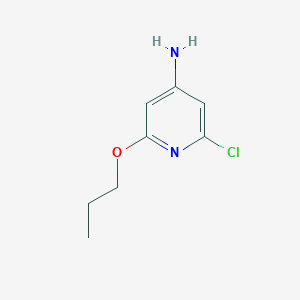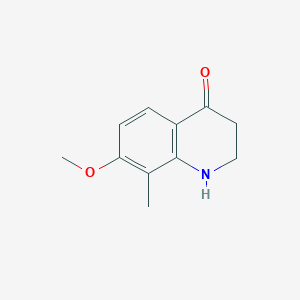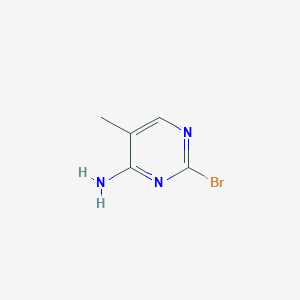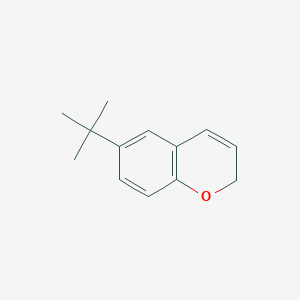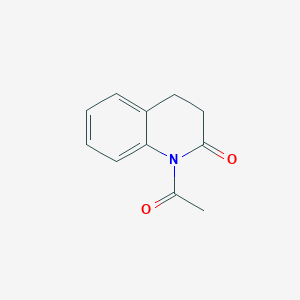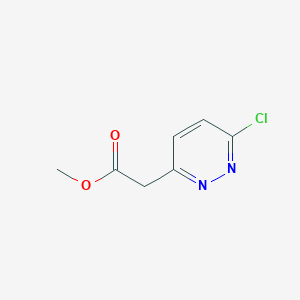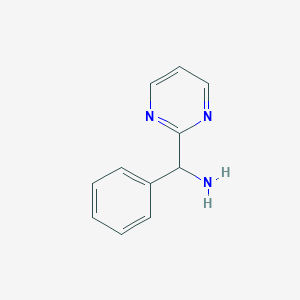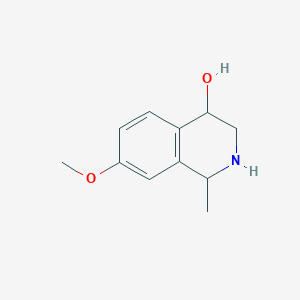
8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol is a chemical compound belonging to the class of dihydroquinolines. This compound is known for its significant pharmacological and industrial applications. It is widely used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils . Additionally, it exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-exchanged tungstophosphoric acid supported on γ-Al2O3 . The reaction conditions are optimized to achieve high yields, and the catalysts are characterized by various techniques such as XRD, Raman, and FE-SEM . The classical method of synthesis involves a mixture of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid .
Industrial Production Methods: Industrial production of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol often employs heterogeneous catalytic condensation of aniline with acetone. Metal-exchanged tungstophosphoric acid catalysts, such as Zn2±, Sn2±, and Cu2±exchanged TPA supported on γ-Al2O3, are used to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with enhanced properties.
Common Reagents and Conditions: Common reagents used in the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions are optimized to achieve high yields and selectivity. For example, the oxidation of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate .
Major Products: The major products formed from the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include various derivatives with enhanced antioxidant and pharmacological properties. These derivatives are used in various applications, including rubber technologies and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with enhanced properties. In biology and medicine, it exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties, making it a valuable compound for drug development . In the industry, it is used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils .
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol involves its ability to act as an antioxidant. It inhibits lipid peroxidation by scavenging free radicals and preventing oxidative damage to cells and tissues . The molecular targets and pathways involved in its mechanism of action include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol is unique compared to other similar compounds due to its relatively low price and ease of application . Similar compounds include other dihydroquinoline derivatives, such as 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) and its dimeric analogs . These compounds also exhibit antioxidant properties and are used in various industrial and pharmacological applications .
Eigenschaften
CAS-Nummer |
117330-56-0 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2,2,4-trimethyl-1H-quinolin-8-ol |
InChI |
InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-7,13-14H,1-3H3 |
InChI-Schlüssel |
HSWLSJAGPDRWLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC2=C1C=CC=C2O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





